molecular formula C17H24N2O3 B2717781 (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide CAS No. 2035018-58-5

(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2717781
CAS No.: 2035018-58-5
M. Wt: 304.39
InChI Key: YUYHCPBXSUPBKQ-OWOJBTEDSA-N
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Description

(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is a complex organic compound characterized by the presence of a furan ring, a tetrahydrofuran ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as 2,5-dihydroxy-2,5-dimethylhexane-3,4-dione, under acidic conditions.

    Synthesis of the tetrahydrofuran ring: This involves the reduction of a furan derivative using a reducing agent like sodium borohydride.

    Formation of the piperidine ring: This can be synthesized through the hydrogenation of pyridine or by the cyclization of a suitable precursor.

    Coupling reactions: The final step involves coupling the furan, tetrahydrofuran, and piperidine rings through a series of reactions, including amide bond formation using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in neurological pathways, leading to modulation of their activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)butyramide
  • (E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)propionamide

Uniqueness

(E)-3-(furan-3-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)acrylamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(furan-3-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c20-17(2-1-15-5-9-21-12-15)18-11-14-3-7-19(8-4-14)16-6-10-22-13-16/h1-2,5,9,12,14,16H,3-4,6-8,10-11,13H2,(H,18,20)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUYHCPBXSUPBKQ-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=COC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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